Ortho-Chlorobenzyl EGFR Inhibitory Potency: Class-Level Inference from 2-Chlorobenzyl Quinazolinones
While no direct EGFR IC₅₀ has been published for CAS 946217-86-3, its core ortho-chlorobenzyl pharmacophore is shared with compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one), which demonstrated sub-nanomolar EGFR inhibition (IC₅₀ = 1.37 nM) in a head-to-head panel against erlotinib [1]. The thioacetamide bridge in the target compound replaces the amino linker of 8b, a modification that in related quinazoline-thioacetamide series has produced EGFR IC₅₀ values of 369–725 nM against erlotinib (IC₅₀ = 568 nM) [2]. This positions the target compound's scaffold as capable of potent EGFR engagement.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct data; scaffold inference from 2-chlorobenzyl quinazolinones |
| Comparator Or Baseline | Compound 8b IC₅₀ = 1.37 nM (EGFR); erlotinib IC₅₀ = 0.052–568 nM across studies |
| Quantified Difference | Class-level: 2-chlorobenzyl quinazolinones achieve EGFR IC₅₀ values as low as 1.37 nM; thioacetamide-linked analogs reach 369–725 nM |
| Conditions | Recombinant EGFR tyrosine kinase; MCF-7 and MDA-MB-231 cell lines; erlotinib as reference standard |
Why This Matters
For oncology-focused procurement, the ortho-chlorobenzyl moiety has been independently validated as a high-potency EGFR pharmacophore, providing a rational basis for selecting this compound over para-chloro or unsubstituted benzyl analogs.
- [1] Othman, D.I.A. et al. (2022) 'Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives,' Bioorganic Chemistry, 122, p. 105724. View Source
- [2] Soliman, A.M. et al. (2019) 'Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents,' Bioorganic Chemistry, 88, p. 102956. View Source
